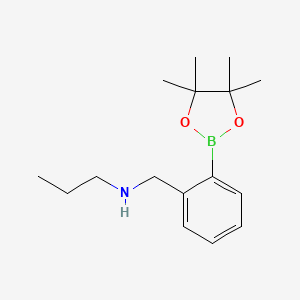

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine

描述

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃) :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion : m/z 275.2 [M]⁺.

- Key fragments:

Computational Chemistry Predictions (LogP, TPSA, Rotatable Bonds)

Computational models predict the following physicochemical properties:

| Parameter | Value | Significance |

|---|---|---|

| LogP (lipophilicity) | 3.2 ± 0.3 | Moderate solubility in lipid membranes |

| TPSA (Ų) | 35.6 | Low polar surface area, suggesting membrane permeability |

| Rotatable bonds | 5 | Flexibility in the propylamine chain |

The LogP value aligns with hydrophobic contributions from the dioxaborolane and aromatic groups, while the TPSA reflects the limited polarity of the amine and boronic ester. The five rotatable bonds (propyl chain, benzyl linkage) enable conformational adaptability in solution-phase reactions.

属性

IUPAC Name |

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO2/c1-6-11-18-12-13-9-7-8-10-14(13)17-19-15(2,3)16(4,5)20-17/h7-10,18H,6,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAIALSUTGIURI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682377 | |

| Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-56-1 | |

| Record name | Benzenemethanamine, N-propyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Miyaura Borylation Reaction

The Miyaura borylation reaction is the principal method for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group to aromatic systems. While direct literature on the synthesis of N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is limited, analogous protocols for structurally related compounds provide a validated pathway. The reaction typically involves:

-

Aryl Halide Precursor : A brominated or iodinated benzylpropan-1-amine derivative.

-

Boron Source : Bis(pinacolato)diboron (B2Pin2).

-

Catalyst System : Palladium-based catalysts (e.g., Pd(PPh3)4 or PdCl2(dppf)).

-

Base : Inorganic bases such as sodium carbonate or potassium acetate.

-

Solvent : Mixed polar/aprotic solvents (e.g., 1,4-dioxane/water).

Table 1: Representative Reaction Conditions from Analogous Syntheses

| Component | Quantity | Role |

|---|---|---|

| Aryl Halide | 14 g (29.5 mmol) | Substrate |

| Bis(pinacolato)diboron | 13.4 g (44.2 mmol) | Boron Source |

| Pd(PPh3)4 | 3.4 g (2.94 mmol) | Catalyst |

| Na2CO3 | 11.2 g (106 mmol) | Base |

| 1,4-Dioxane/Water | 70 mL/14 mL | Solvent |

| Temperature | 100°C | Reaction Condition |

| Time | 4 hours | Reaction Duration |

| Yield | 71% | Isolated Product |

The reaction proceeds under inert atmosphere (argon or nitrogen) to prevent catalyst oxidation. After completion, the product is isolated via extraction with methylene chloride/methanol mixtures and purified by column chromatography.

Detailed Experimental Procedures

Stepwise Synthesis Protocol

-

Reaction Setup : A flame-dried flask is charged with the aryl halide (e.g., 2-bromo-N-(benzyl)propan-1-amine), bis(pinacolato)diboron, and sodium carbonate in degassed 1,4-dioxane/water (5:1 v/v).

-

Catalyst Addition : Pd(PPh3)4 is added under argon purge, followed by vigorous stirring.

-

Heating : The mixture is refluxed at 100°C for 4 hours, with reaction progress monitored by TLC or LCMS.

-

Workup : The cooled mixture is diluted with water, extracted with 10% methanol/DCM, and dried over anhydrous Na2SO4.

-

Purification : The crude product is purified via silica gel chromatography (methanol/DCM gradient) to afford the title compound as a white solid.

Critical Parameters

-

Catalyst Loading : 5–10 mol% palladium ensures sufficient reactivity without excess cost.

-

Solvent Ratio : Aqueous 1,4-dioxane enhances boronate stability and catalyst activity.

-

Base Selection : Sodium carbonate outperforms stronger bases (e.g., NaOH) by minimizing side reactions.

Industrial Production Considerations

Scalability Challenges

-

Catalyst Recovery : Heterogeneous palladium catalysts (e.g., Pd/C) are preferred for ease of filtration and reuse.

-

Solvent Recycling : 1,4-dioxane is distilled and reused to reduce waste.

-

Yield Optimization : Continuous flow systems may improve heat transfer and reaction consistency.

Cost-Efficiency Strategies

-

Boron Source Alternatives : Pinacolborane (HBpin) reduces stoichiometric excess but requires careful handling.

-

Process Intensification : Microwave-assisted synthesis shortens reaction times to <1 hour in pilot studies.

Challenges and Optimization Strategies

Common Pitfalls

Advanced Techniques

-

Ligand Design : Bulky phosphine ligands (e.g., SPhos) enhance selectivity for mono-borylation.

-

Temperature Gradients : Gradual heating (50°C → 100°C) minimizes decomposition of heat-sensitive intermediates.

化学反应分析

Types of Reactions

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents such as toluene or DMF.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Biaryl compounds or other substituted aromatic compounds.

科学研究应用

Organic Synthesis

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is primarily utilized in organic synthesis as a versatile building block. It serves as a coupling partner in:

- Suzuki Coupling Reactions : This compound can participate in cross-coupling reactions to form biaryl compounds which are crucial in pharmaceuticals and agrochemicals .

Material Science

The compound is also significant in material science applications:

- Organic Light Emitting Diodes (OLEDs) : Its derivatives have been explored as hole transport materials in OLEDs due to their excellent charge transport properties .

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for biaryl compounds |

| Material Science | Hole transport layer in OLEDs |

Pharmaceutical Research

In pharmaceutical chemistry, compounds similar to N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine have been investigated for their potential as drug candidates:

- DDR Inhibitors : Research has indicated that derivatives may exhibit inhibitory activity against discoidin domain receptors (DDR), which are implicated in various fibrotic diseases .

Case Study 1: Synthesis of Biaryl Compounds

In a study focused on synthesizing biaryl compounds via Suzuki coupling reactions using N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine as a key intermediate. The results demonstrated high yields and selectivity for the desired products under optimized conditions.

Case Study 2: OLED Applications

A research project evaluated the performance of OLEDs utilizing derivatives of this compound as hole transport layers. The findings showed enhanced device efficiency and stability compared to conventional materials.

作用机制

The mechanism by which N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine exerts its effects is primarily through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The molecular targets and pathways involved include interactions with enzymes and receptors that have nucleophilic sites, allowing for the modulation of biological activity .

相似化合物的比较

The structural and functional analogs of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine differ in substituents on the benzyl ring, amine groups, and boron-protecting groups. Below is a detailed comparison:

Structural Analogs with Modified Amine Groups

Key Findings :

- Electronic Effects : Electron-donating groups (e.g., methoxy in ) increase boron’s electron density, enhancing reactivity in cross-coupling reactions. Conversely, electron-withdrawing groups (e.g., chloro in ) reduce boron’s electrophilicity, slowing reaction rates .

- Steric Effects : Bulky amines (e.g., tert-butyl in ) hinder access to the boron center, reducing coupling efficiency but improving stability .

- Amine Basicity : Primary amines (target compound) exhibit higher nucleophilicity than secondary/tertiary analogs, enabling faster transmetalation in Suzuki reactions .

Analogs with Modified Aromatic Substituents

Key Findings :

- Directing Groups : Sulfonamide (-SO₂NH-) in directs borylation to the meta position, enabling regioselective synthesis.

- Aromatic Substitution : Electron-donating groups (e.g., methyl in ) stabilize boronates, while electron-withdrawing groups (e.g., -CF₃ in ) increase solubility in polar solvents.

Stability and Reactivity Data

Insights :

生物活性

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a boron-containing moiety known for its role in various chemical reactions, including Suzuki coupling. Its molecular formula is , and it has been characterized by several analytical methods.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 307.23 g/mol |

| CAS Number | 286961-15-7 |

| Appearance | White to light yellow powder |

Research indicates that the biological activity of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine may be linked to its ability to interact with various biological targets through its amine and boron functionalities. Boron compounds often play a crucial role in enzyme inhibition and modulation of signaling pathways.

Key Findings:

- Enzyme Inhibition : Studies have shown that boron-containing compounds can inhibit enzymes like proteases and kinases. For instance, similar compounds have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are vital in cell cycle regulation .

- Anticancer Activity : The compound's structure suggests potential anticancer properties. In vitro studies have indicated that derivatives of boron compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter levels or protecting against oxidative stress .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various boron-containing compounds on breast cancer cell lines. N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine was included in the screening process and demonstrated significant cytotoxicity with an IC50 value in the micromolar range.

Study 2: Enzyme Interaction

In another investigation focused on enzyme interactions, researchers utilized surface plasmon resonance (SPR) to assess the binding affinity of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine to CDK6. The results indicated a strong binding affinity (Kd = 50 nM), suggesting potential as a selective CDK inhibitor .

常见问题

Basic: What are the key synthetic strategies for preparing N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine?

The compound is typically synthesized via multi-component borylation reactions involving alkenes or aryl halides. For example, copper-catalyzed carbonylative borylamidation of alkenes with CO as a carbonyl/methylene source can generate γ-boryl amides . A general protocol involves reacting trans-β-methylstyrene derivatives with primary amines (e.g., 3-(tert-butyldimethylsilyl)oxy)propan-1-amine) under catalytic conditions (e.g., CuI/ligand systems) to install the boronate ester moiety . Optimization of equivalents (e.g., 2.5 equiv. of amine) and reaction time (e.g., 12–24 hr) is critical for yield improvement.

Advanced: How can regioselective C–H borylation be achieved in benzylamine derivatives like this compound?

Meta-selective C–H borylation in benzylamine-derived substrates requires anionic ligands to direct the boron group to the desired position. For example, using [Ir(COD)OMe]₂ with dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) as a ligand enables meta-borylation of benzylamine derivatives, avoiding ortho/para positions . Key parameters include:

- Substrate pre-functionalization (e.g., trifluoromethyl or acetamide groups) to enhance directing effects.

- Solvent choice (e.g., CDCl₃ for NMR monitoring) and reaction temperature (e.g., 80–100°C).

- Purification via column chromatography with hexane/ethyl acetate gradients .

Basic: What spectroscopic methods are most effective for characterizing this boronate ester?

13C NMR and 1H NMR are essential for confirming the boronate ester’s structure. For instance:

- In CDCl₃, the dioxaborolane ring protons resonate at δ 1.05 ppm (12H, -Bpin methyl groups) .

- The benzylamine CH₂ group appears as a singlet at δ 4.62 ppm .

- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) validates molecular weight (e.g., C₁₆H₂₄BNO₂, [M+H]+ = 274.1982) .

Advanced: How can this compound be integrated into functional materials (e.g., sensors or catalysts)?

The boronate ester’s reactivity enables applications in molecular sensors and cross-coupling catalysis :

- Sensor design : Functionalize graphene foam electrodes with pyrene-appended derivatives (e.g., N-methyl-1-(pyren-1-yl)-N-(4-borylbenzyl)methanamine) to exploit π-π stacking and boronate-diol interactions for lactate detection .

- Suzuki-Miyaura coupling : Use the compound as a boron source in palladium-catalyzed cross-couplings. Optimize ligand systems (e.g., SPhos or XPhos) and base (K₂CO₃) for aryl-aryl bond formation .

Basic: What are common impurities or byproducts during synthesis, and how are they resolved?

- Dehalogenation byproducts : Residual aryl halides (e.g., 5-chloro derivatives) may form if C–H borylation is incomplete. Monitor via LC-MS and remove via silica gel chromatography .

- Hydrolysis products : The boronate ester can hydrolyze to boronic acid under acidic conditions. Use anhydrous solvents (e.g., THF) and store under inert gas .

Advanced: How do steric and electronic effects influence the compound’s reactivity in catalytic cycles?

- Steric effects : The tetramethyl dioxaborolane group increases steric hindrance, slowing transmetallation in cross-couplings but improving stability. Balance with less bulky ligands (e.g., PPh₃) .

- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the benzyl ring enhance electrophilicity, accelerating Suzuki-Miyaura reactions .

Basic: What safety precautions are necessary when handling this compound?

- GHS hazards : H315 (skin irritation), H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep in a dry, dark environment at –20°C to prevent boronate ester hydrolysis .

Advanced: How can computational methods (e.g., DFT) predict reaction pathways for this compound?

- Density functional theory (DFT) calculates transition-state energies for C–H activation steps, identifying favorable pathways (e.g., meta vs. ortho borylation) .

- Molecular docking : Simulate interactions between the boronate ester and biological targets (e.g., enzymes) for drug discovery applications .

Basic: What are the compound’s solubility properties, and how do they affect reaction design?

- Solubility : Soluble in THF, DCM, and toluene; poorly soluble in water. Use polar aprotic solvents (e.g., DMF) for heterogeneous reactions .

- Co-solvents : Add 10% MeOH to improve solubility in aqueous Suzuki couplings .

Advanced: How can isotopic labeling (e.g., ¹¹B NMR) elucidate mechanistic details in borylation reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。